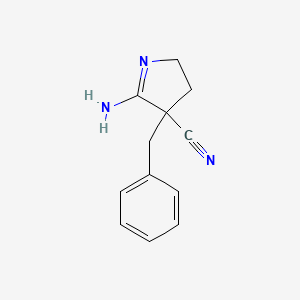
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- is a heterocyclic compound that features a pyrrole ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with a nitrile and an amine under acidic or basic conditions. The reaction typically requires a catalyst, such as iron (III) chloride, to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, potentially using green chemistry principles to make the synthesis more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron (III) chloride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction could produce 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism by which 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Shares a similar core structure but differs in the substituents attached to the ring.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar biological activities
Uniqueness
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
649759-88-6 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
5-amino-4-benzyl-2,3-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C12H13N3/c13-9-12(6-7-15-11(12)14)8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H2,14,15) |
Clave InChI |
FSLNYELTARUSMF-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C1(CC2=CC=CC=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
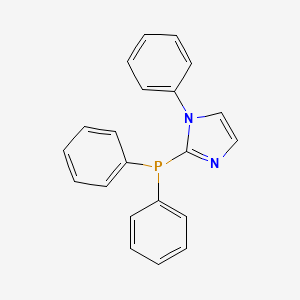

![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
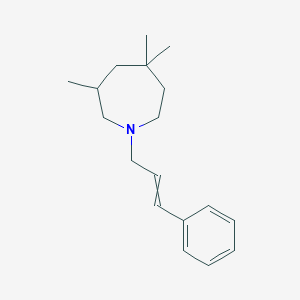
![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
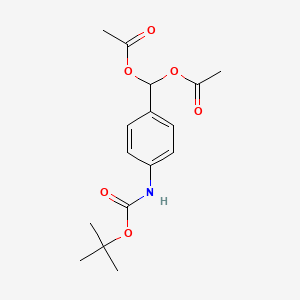
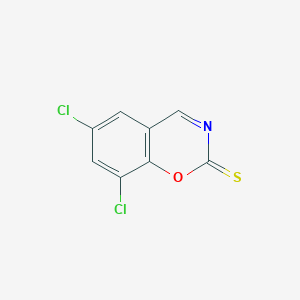
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)



